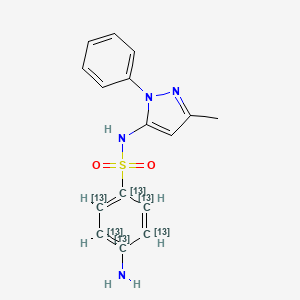
(-)-Clovene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Clovene: is a naturally occurring sesquiterpene hydrocarbon found in various essential oils. It is known for its distinctive aroma and is often used in the fragrance industry. The compound has a molecular formula of C15H24 and is characterized by its bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Clovene typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzymatic or chemical methods. One common synthetic route includes the use of acid-catalyzed cyclization of farnesol, followed by hydrogenation to yield this compound.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources such as clove oil, where it is present in significant quantities. The extraction process involves steam distillation followed by purification through fractional distillation.
Chemical Reactions Analysis
Types of Reactions: (-)-Clovene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form clovenol and other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield dihydroclovene.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Clovenol and other oxygenated sesquiterpenes.
Reduction: Dihydroclovene.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: (-)-Clovene is used as a starting material for the synthesis of various complex organic molecules. Its unique structure makes it a valuable compound in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown activity against certain bacterial and fungal strains.
Medicine: Research into this compound’s medicinal properties is ongoing, with studies exploring its potential as an anti-cancer agent and its role in traditional medicine for treating various ailments.
Industry: The fragrance industry utilizes this compound for its aromatic properties. It is also used in the formulation of perfumes and other scented products.
Mechanism of Action
The mechanism of action of (-)-Clovene involves its interaction with cellular membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. In anti-inflammatory applications, this compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Comparison with Similar Compounds
α-Humulene: Another sesquiterpene with similar structural features and biological activities.
β-Caryophyllene: Known for its anti-inflammatory and analgesic properties.
Germacrene D: Shares structural similarities and is used in the fragrance industry.
Uniqueness: (-)-Clovene stands out due to its specific aromatic profile and its potential therapeutic applications. Its unique bicyclic structure also differentiates it from other sesquiterpenes, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodec-2-ene |
InChI |
InChI=1S/C15H24/c1-13(2)9-10-15-7-4-6-14(3,11-15)8-5-12(13)15/h9-10,12H,4-8,11H2,1-3H3/t12-,14+,15-/m1/s1 |
InChI Key |
MKZIRHIVARSBHI-VHDGCEQUSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@]3(C1)C=CC([C@H]3CC2)(C)C |
Canonical SMILES |
CC1(C=CC23C1CCC(C2)(CCC3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















